molecular formula C4H3N3S B12894568 Imidazo[1,2-d][1,2,4]thiadiazole CAS No. 251-99-0

Imidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12894568
CAS No.: 251-99-0
M. Wt: 125.15 g/mol
InChI Key: DCTNVDDTRBUYPY-UHFFFAOYSA-N
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Description

Imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a fused ring system containing both nitrogen and sulfur atoms, which contributes to its unique chemical properties and biological activities. The structure of this compound makes it a versatile scaffold for the development of various bioactive molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-d][1,2,4]thiadiazole typically involves the use of 2-mercaptoimidazole as a starting material. This compound undergoes a series of reactions to form the desired heterocyclic structure. One common method involves the regioselective electrophilic iodination at the C-5 position, followed by a Suzuki–Miyaura cross-coupling reaction to introduce various substituents . The reaction conditions for these steps often include the use of palladium catalysts and boronic acids under optimized conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The use of palladium-catalyzed cross-coupling reactions and other well-established organic synthesis techniques ensures the feasibility of large-scale production .

Scientific Research Applications

Imidazo[1,2-d][1,2,4]thiadiazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-d][1,2,4]thiadiazole is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical modifications makes it a valuable scaffold for the development of new therapeutic agents .

Properties

CAS No.

251-99-0

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

imidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C4H3N3S/c1-2-7-3-6-8-4(7)5-1/h1-3H

InChI Key

DCTNVDDTRBUYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NSC2=N1

Origin of Product

United States

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